molecular formula C18H16N6O2 B2439090 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034557-31-6

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2439090
M. Wt: 348.366
InChI Key: SOTPSPKHJQNXDS-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyrazole ring, a triazole ring, and an amide group .


Synthesis Analysis

The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis .


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .


Physical And Chemical Properties Analysis

The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds. Exploring the chemical properties of furan-based compounds through their synthesis, such as the preparation of arylsulfonylthiophene- and furan-2-sulfonamides, reveals the influence of sulfonamide groups on the stability and reactivity of these molecules.

Scientific Research Applications

Antibacterial, Antiurease, and Antioxidant Activities

One study focused on the synthesis of derivatives related to the furan-2-yl and triazole structures. These compounds were evaluated for their antibacterial, antiurease, and antioxidant activities. The study found that the newly synthesized compounds exhibited effective antiurease and antioxidant activities, suggesting potential for medical applications in treating diseases related to oxidative stress and urease-related infections (Sokmen et al., 2014).

Reaction Mechanism and Structural Studies

Another research project explored the reaction mechanisms of similar compounds, providing insights into their chemical behavior. This study contributes to a deeper understanding of the compound's chemical properties and potential reactivity for further applications in synthesis and material science (Ledenyova et al., 2018).

Anticancer and Anti-inflammatory Activities

Research into pyrazolopyrimidine derivatives, which share a core structural motif with the mentioned compound, has indicated potential anticancer and anti-5-lipoxygenase (an enzyme involved in inflammation) activities. These findings suggest that the compound could have applications in developing new anti-inflammatory and anticancer agents (Rahmouni et al., 2016).

Antiviral Activity

Derivatives have also been studied for their antiviral activity, particularly against avian influenza (H5N1). This research provides a foundation for developing new antiviral drugs that could help in managing influenza outbreaks (Flefel et al., 2012).

CNS Activity

Studies on bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]diazepines, which are structurally related, have shown potential CNS (central nervous system) activity. This suggests possible applications in developing treatments for neurological disorders (Costanzo et al., 1990).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as its synthesis and structural elucidation. The synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds . These studies provide a foundation for further exploration of the chemical behavior and applications of furan-sulfonyl compounds .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-18(16-12-21-24(22-16)15-5-2-1-3-6-15)19-8-9-23-13-14(11-20-23)17-7-4-10-26-17/h1-7,10-13H,8-9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTPSPKHJQNXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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